molecular formula C21H23N5O2 B2891054 N-cyclohexyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510761-38-3

N-cyclohexyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2891054
CAS No.: 510761-38-3
M. Wt: 377.448
InChI Key: RWIFTEZDLNALKG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-cyclohexyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-2-11-26-18(22)15(20(27)23-14-8-4-3-5-9-14)13-16-19(26)24-17-10-6-7-12-25(17)21(16)28/h2,6-7,10,12-14,22H,1,3-5,8-9,11H2,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIFTEZDLNALKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510761-38-3
Record name 1-ALLYL-N-CYCLOHEXYL-2-IMINO-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-N-cyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-allyl-N-cyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-allyl-N-cyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-allyl-N-cyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Comparison

The target compound’s tricyclic nitrogen-rich core distinguishes it from classical β-lactam antibiotics, which typically feature bicyclic systems (e.g., bicyclo[4.2.0] in cephalosporins). Key structural differences include:

Compound Name (Simplified) Core Structure Key Functional Groups Bioactive Moieties
Target Compound Triazatricyclo[8.4.0] Imino, oxo, prop-2-enyl, cyclohexylamide Potential β-lactamase resistance
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido] Bicyclo[4.2.0] Tetrazolyl, thiadiazolylthio, carboxylic acid Gram-negative targeting
(6R,7R)-3-...pivalamido... Bicyclo[4.2.0] Pivalamido, thiadiazolylthio, carboxylic acid Enhanced stability
  • Triazatricyclo vs. Bicyclo Systems : The target’s extended ring system may improve steric shielding against enzymatic degradation (e.g., β-lactamases) compared to bicyclic analogs .
  • The prop-2-enyl group could confer electrophilic reactivity, aiding covalent binding to target proteins.

Pharmacological Activity

While direct activity data for the target compound are unavailable, inferences can be drawn from structurally related compounds:

  • Cephalosporin Analogs: The (6R,7S)- and (6R,7R)-cephalosporins exhibit broad-spectrum activity due to their thiadiazolylthio and tetrazolyl groups, which enhance binding to penicillin-binding proteins (PBPs) . The target compound’s imino and oxo groups may similarly interact with PBPs but with altered affinity.
  • β-Lactamase Resistance : The triazatricyclo system’s rigidity could reduce susceptibility to hydrolysis, a common resistance mechanism against β-lactams .

Physicochemical Properties

  • Solubility : The carboxylic acid groups in cephalosporins improve aqueous solubility, favoring parenteral administration. In contrast, the target compound’s cyclohexylamide may reduce solubility but enhance oral bioavailability.
  • Stability: The pivalamido group in (6R,7R)-cephalosporin increases metabolic stability .

Research Findings

  • Synthetic Feasibility : The triazatricyclo framework presents synthetic challenges compared to bicyclic systems, requiring advanced cyclization strategies.
  • Antimicrobial Hypotheses: Molecular modeling suggests the target compound’s imino group could form hydrogen bonds with PBP active sites, akin to the tetrazolyl moiety in (6R,7S)-cephalosporin .
  • Toxicity Considerations : The cyclohexyl group may raise concerns about hepatotoxicity, necessitating future in vivo safety studies.

However, its pharmacological profile remains speculative without empirical data. Comparative analysis with cephalosporin analogs highlights the need for targeted studies on synthesis, stability, and antimicrobial efficacy .

Biological Activity

N-cyclohexyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and diverse functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N5O2C_{21}H_{23}N_{5}O_{2}, with a molecular weight of approximately 391.47 g/mol. Its structure features a cyclohexyl group, an imino group, and a carboxamide functional group, which are critical for its biological interactions.

The mechanism of action for N-cyclohexyl-6-imino-2-oxo-7-prop-2-enyl involves interactions with specific molecular targets such as enzymes or receptors. The presence of nitrogen atoms within the tricyclic framework enhances its stability and reactivity, allowing it to form hydrogen bonds with biological macromolecules.

Biological Activity

Research indicates that compounds similar to N-cyclohexyl derivatives exhibit various biological activities:

  • Antimicrobial Activity : Some studies suggest that triazatricyclic compounds can demonstrate antimicrobial properties against a range of pathogens.
  • Anticancer Potential : The unique structural features may allow for selective targeting of cancer cells, potentially leading to the development of novel anticancer agents.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Study 1: Antimicrobial Activity

A study conducted on similar triazatricyclic compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Study 2: Anticancer Properties

In vitro studies revealed that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involved the induction of apoptosis through the activation of caspase pathways.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
N-cyclopentyl derivativeC19H21N5O2Similar triazatricyclic structure
2-Oxoimidazo[4,5-b]pyridineC18H16N4ODifferent core structure but similar functional groups
N-cyclobutyl derivativesC18H20N4OSmaller cyclic amine structures

Predicted Biological Activity Profile

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific metabolic enzymes

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